2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is a nitrogenous heterocyclic compound that exhibits significant pharmacological properties, particularly as an inhibitor of p38 mitogen-activated protein kinase. This compound is derived from theophylline, a well-known bronchodilator, modified by the addition of a 2-thiophenecarboxylate group and a 2,3-dihydroxypropyl substituent. The modification aims to enhance its therapeutic efficacy and reduce potential side effects associated with traditional xanthine derivatives.
The compound is classified under nitrogen-containing heterocyclic compounds and is primarily utilized in medicinal chemistry. Its synthesis and potential applications are detailed in various patents and scientific literature, highlighting its role in inhibiting inflammatory responses mediated by p38 MAP kinase .
The synthesis of 2-thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Common solvents include dimethyl sulfoxide or acetonitrile, while temperatures may range from room temperature to elevated conditions depending on the reactivity of the starting materials.
The molecular formula for 2-thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline is . The structure features:
CN1C(=O)N(C)c2ncn(CC(O)CO)c2C1=O.C(=O)OThe primary chemical reactions involving this compound include:
The inhibition mechanism involves competitive binding to the ATP-binding site of p38 MAP kinase, preventing its phosphorylation activity.
The mechanism of action for 2-thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline primarily revolves around its ability to modulate inflammatory responses:
This action contributes to its therapeutic potential in treating conditions characterized by excessive inflammation.
The scientific uses of 2-thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline include:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7